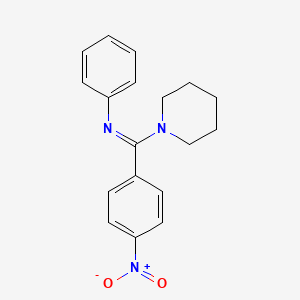
Benzonitrile, 4-(2,2-dichlorocyclopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 4-(2,2-dichlorocyclopropyl)- is an organic compound with the molecular formula C10H7Cl2N It is a derivative of benzonitrile, where the benzene ring is substituted with a 2,2-dichlorocyclopropyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(2,2-dichlorocyclopropyl)- can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 2,2-dichlorocyclopropane in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction.
Another method involves the direct chlorination of 4-cyanotoluene followed by cyclopropanation. This process requires the use of chlorine gas and a suitable catalyst to achieve the desired substitution and cyclopropanation.
Industrial Production Methods
On an industrial scale, the production of benzonitrile, 4-(2,2-dichlorocyclopropyl)- may involve the ammoxidation of 4-chlorotoluene followed by cyclopropanation. This method is advantageous due to its scalability and cost-effectiveness. The reaction conditions typically involve high temperatures and pressures, with the use of ammonia and oxygen as reactants.
化学反应分析
Types of Reactions
Benzonitrile, 4-(2,2-dichlorocyclopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Benzonitrile, 4-(2,2-dichlorocyclopropyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of benzonitrile, 4-(2,2-dichlorocyclopropyl)- involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which can then participate in various catalytic processes. The 2,2-dichlorocyclopropyl group can also influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Benzonitrile: The parent compound, without the 2,2-dichlorocyclopropyl group.
4-Chlorobenzonitrile: A similar compound with a single chlorine atom at the 4-position.
2,4-Dichlorobenzonitrile: A compound with two chlorine atoms at the 2- and 4-positions.
Uniqueness
Benzonitrile, 4-(2,2-dichlorocyclopropyl)- is unique due to the presence of the 2,2-dichlorocyclopropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
63028-04-6 |
|---|---|
分子式 |
C10H7Cl2N |
分子量 |
212.07 g/mol |
IUPAC 名称 |
4-(2,2-dichlorocyclopropyl)benzonitrile |
InChI |
InChI=1S/C10H7Cl2N/c11-10(12)5-9(10)8-3-1-7(6-13)2-4-8/h1-4,9H,5H2 |
InChI 键 |
KZURTCKFWPZXSF-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14511115.png)
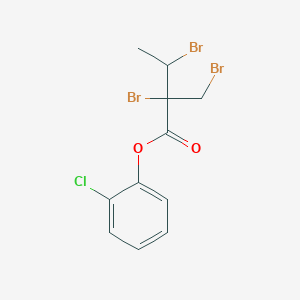
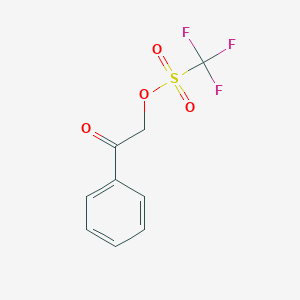
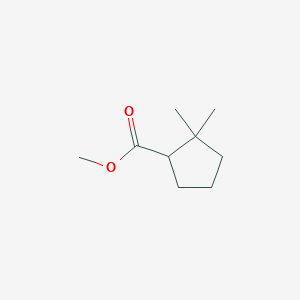
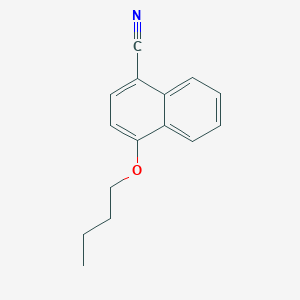
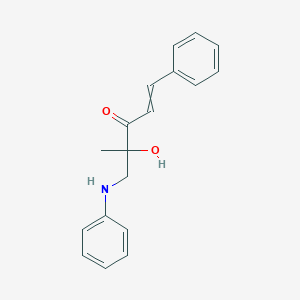

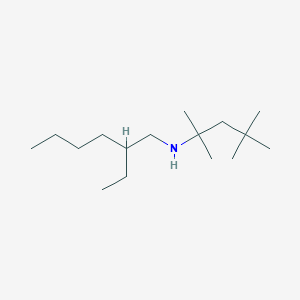

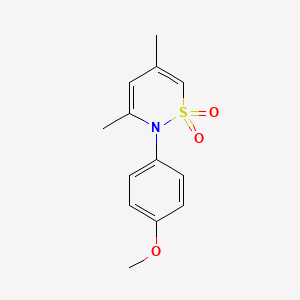
![Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14511165.png)
![Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-](/img/structure/B14511189.png)
![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)
